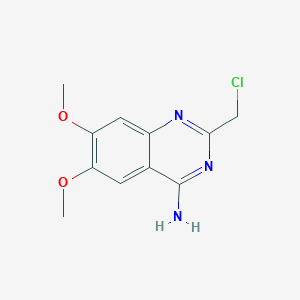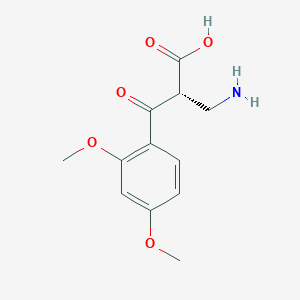
(R)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an aminomethyl group, a dimethoxyphenyl group, and a keto group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, where an aminomethyl group is introduced to a precursor molecule containing the dimethoxyphenyl and keto groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted aminomethyl derivatives.
Scientific Research Applications
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid: A similar compound with a hydroxyl group instead of a keto group.
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxobutanoic acid: A compound with an extended carbon chain.
Uniqueness
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-7-3-4-8(10(5-7)18-2)11(14)9(6-13)12(15)16/h3-5,9H,6,13H2,1-2H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
VGAXRMZHVRONQQ-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)[C@@H](CN)C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(CN)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


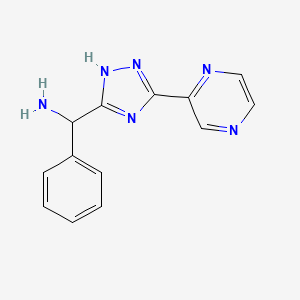
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
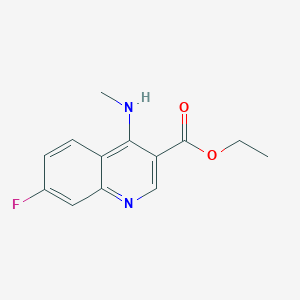
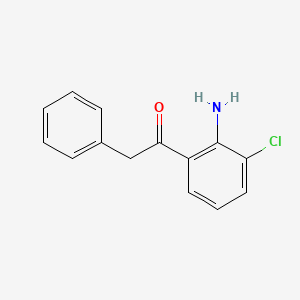
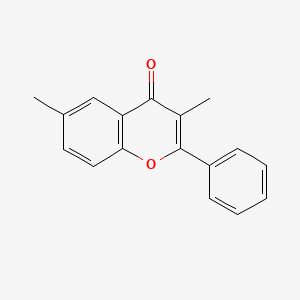
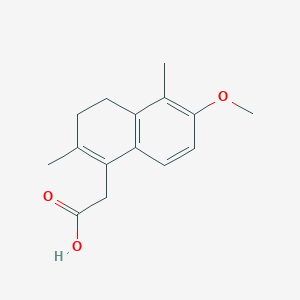
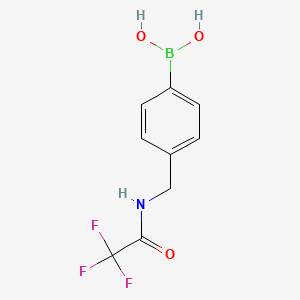
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
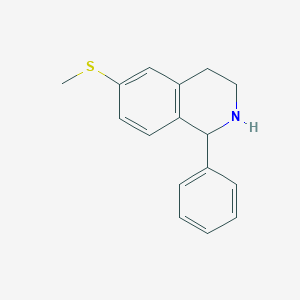
![2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066470.png)
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15066475.png)


